molecular formula C11H10ClNO4S B1390323 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester CAS No. 1171918-03-8

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester

Cat. No.: B1390323
CAS No.: 1171918-03-8
M. Wt: 287.72 g/mol
InChI Key: WJBJGUGROYHJNU-UHFFFAOYSA-N
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Description

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is an indole-derived compound featuring a chlorosulfonyl group (-SO₂Cl) at position 3 and an ethyl ester moiety at position 2 of the indole ring. The chlorosulfonyl group is a highly reactive electron-withdrawing substituent, making this compound a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c1-2-17-11(14)9-10(18(12,15)16)7-5-3-4-6-8(7)13-9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBJGUGROYHJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester typically involves the chlorosulfonation of indole-2-carboxylic acid ethyl ester. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine to facilitate the substitution.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the indole ring.

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.

    Reduction Reactions: Products include sulfonamides or thiols.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-2,3-diones.

Scientific Research Applications

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole ring structure allows for interactions with various biological receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-chlorosulfonylindole-2-carboxylic acid ethyl ester and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Reactivity/Applications
3-Chlorosulfonylindole-2-carboxylic acid ethyl ester C₁₁H₁₀ClNO₄S 287.72 (estimated) 3-chlorosulfonyl, 2-ethyl ester Indole High reactivity at C-3 due to -SO₂Cl; used in nucleophilic substitutions or as a sulfonating agent .
Methyl 5-Chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate () C₇H₅Cl₂O₄S₂ 279.15 3-chlorosulfonyl, 5-chloro, 2-methyl ester Thiophene Reactivity driven by electron-deficient thiophene ring; potential precursor in polymer chemistry .
1H-Indole-2-carboxylic acid, 3-acetyl-5-chloro-, ethyl ester () C₁₃H₁₂ClNO₃ 265.69 3-acetyl, 5-chloro, 2-ethyl ester Indole Acetyl group enables condensation reactions; less reactive than chlorosulfonyl derivatives .
Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate () C₁₃H₁₃NO₃ 231.25 3-formyl, 7-methyl, 2-ethyl ester Indole Formyl group participates in aldol or Schiff base formation; applications in dye synthesis .
Ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate () C₁₀H₉ClF₃NO₂ 267.63 2-chloromethyl, 6-CF₃, 3-ethyl ester Pyridine Chloromethyl group allows alkylation; CF₃ enhances lipophilicity for agrochemical uses .

Key Structural and Functional Insights:

Heterocyclic Core Influence: Indole (target compound): The nitrogen atom in the indole ring facilitates hydrogen bonding and π-π stacking, relevant in drug design. Thiophene (): Sulfur atom increases electron deficiency, favoring electrophilic aromatic substitution.

Substituent Effects: Chlorosulfonyl (-SO₂Cl): Strongly electron-withdrawing, promotes nucleophilic displacement (e.g., with amines or alcohols) . Acetyl (-COCH₃): Moderately electron-withdrawing; participates in keto-enol tautomerism and condensations . Formyl (-CHO): Highly reactive in nucleophilic additions; used in constructing heterocyclic frameworks .

Ester Group Variations :

  • Ethyl esters (target compound, –8) offer better solubility in organic solvents compared to methyl esters (), impacting reaction conditions and purification.

Biological Activity

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester (CAS No. 1171918-03-8) is a compound of significant interest due to its unique structural features, including the chlorosulfonyl and ethyl ester groups. These functional groups are believed to confer specific biological activities, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester can be represented as follows:

C12H10ClO4S\text{C}_{12}\text{H}_{10}\text{ClO}_4\text{S}

This structure highlights the presence of an indole moiety, which is known for its diverse biological activities. The chlorosulfonyl group enhances the compound's reactivity, potentially influencing its interaction with biological targets.

Antitumor Activity

Indoles are also recognized for their antitumor activity. A study on related compounds demonstrated that indole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chlorosulfonyl group may enhance these effects by increasing the compound's affinity for cellular targets.

The mechanism of action for 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells .

Case Studies

  • In Vitro Studies : A preliminary study assessed the cytotoxic effects of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an antitumor agent.
  • Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups.
Study TypeModel UsedOutcome
In VitroCancer Cell LinesDose-dependent cytotoxicity
In VivoRodent ModelsTumor growth inhibition

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester are not extensively documented, related indole compounds typically exhibit moderate bioavailability and tissue distribution patterns. Toxicological assessments are necessary to evaluate safety profiles in future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.